Tenofovir disoproxil fumarate (Viread) is a prodrug of tenofovir, an acyclic nucleoside phosphonate. [, ] It is classified as a nucleotide reverse transcriptase inhibitor (NtRTI) and is a potent antiviral agent. [, , , ] It plays a significant role in scientific research due to its activity against a wide variety of DNA viruses and retroviruses, including the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [, , ]
Various methods for the synthesis of tenofovir disoproxil fumarate have been explored. One method involves synthesizing the target product from adenine through a multi-step process that includes: []
This optimized process boasts a yield of about 31% with a high-performance liquid chromatography (HPLC) purity of up to 99.5%. []
Another approach focuses on stabilizing tenofovir disoproxil (TD) using sodium bisulfite (SB) as a stabilizer. [] This method involves:
These stabilized TD tablets exhibit similar dissolution properties to commercial tenofovir disoproxil fumarate (TDF) tablets in various pH conditions and water. []
Tenofovir disoproxil fumarate acts as a prodrug for tenofovir, which, upon entering cells, is converted into its active metabolite, tenofovir-diphosphate (TFV-PP). [] TFV-PP competitively inhibits HIV reverse transcriptase by acting as an alternative substrate and being incorporated into the growing DNA chain. [, , , ] This incorporation of TFV-PP results in chain termination, effectively halting viral replication. [, , , ]
The stabilized tenofovir disoproxil tablets exhibit similar dissolution properties to commercial tenofovir disoproxil fumarate (TDF) tablets in various pH conditions and water. [] Research indicates a lower degradation rate of the stabilized tablet in simulated gastrointestinal fluid, suggesting improved intestinal absorption due to the prevention of enzymatic hydrolysis and the effect of pH. []
Antiviral drug development: Researchers have utilized tenofovir disoproxil fumarate as a foundation to develop alternative prodrugs and lipid conjugates like CMX157, which show increased potency against both wild-type and drug-resistant HIV strains. [, ] These new compounds aim to improve oral bioavailability, enhance antiviral activity, and minimize potential toxicity. [, ]
Drug resistance studies: The emergence of HIV strains resistant to existing nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) has driven research into tenofovir disoproxil fumarate's effectiveness against such resistant strains. [] Studies have shown promising results, demonstrating the potential of tenofovir and its derivatives in combating multidrug-resistant HIV. []
Combination therapy research: Researchers are exploring the use of tenofovir disoproxil fumarate in combination with other antiviral agents to achieve synergistic effects, reduce the risk of resistance development, and minimize individual drug toxicities. [, , ] This approach has led to the development of fixed-dose combination drugs like Truvada (tenofovir disoproxil fumarate and emtricitabine) and Atripla (tenofovir disoproxil fumarate, emtricitabine, and efavirenz). [, ]
Pre-exposure prophylaxis (PrEP) research: Studies are underway to evaluate the use of tenofovir disoproxil fumarate, alone or in combination with other antiretrovirals, as a pre-exposure prophylactic measure to prevent HIV transmission in high-risk individuals. [, , , ] While some studies have shown promising results, [, ] others have faced challenges with participant adherence. [, ]
Development of novel prodrugs and formulations: Continued research into new prodrugs and formulations, like CMX157, that can improve oral bioavailability, enhance antiviral activity, and minimize potential toxicities is crucial. [, ]
Investigation of alternative drug delivery methods: Exploring alternative drug delivery methods, such as nanoparticles or long-acting injectables, could improve drug adherence and efficacy in preventing HIV transmission. []
Addressing drug resistance: Continued monitoring and analysis of emerging drug resistance patterns will be vital in developing effective strategies to counter resistance development. []
Optimizing combination therapies: Further research into combining tenofovir disoproxil fumarate with other antivirals, including new drug classes like integrase inhibitors, could lead to more potent and durable treatment regimens. []
Expanding pre-exposure prophylaxis (PrEP) research: Further investigation into pre-exposure prophylaxis strategies, including tenofovir disoproxil fumarate-containing regimens, will be essential in developing effective HIV prevention tools for various populations. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: